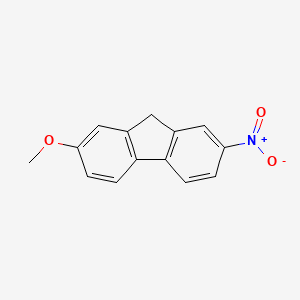
9H-Fluorene, 2-methoxy-7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-7-nitrofluorene is an organic compound with the molecular formula C14H11NO3. It is a derivative of fluorene, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-nitrofluorene typically involves the nitration of 2-methoxyfluorene. One common method includes dissolving 2-methoxyfluorene in glacial acetic acid and adding concentrated nitric acid under controlled temperature conditions. The reaction mixture is then stirred and heated to facilitate the nitration process, resulting in the formation of 2-Methoxy-7-nitrofluorene .
Industrial Production Methods
Industrial production of 2-Methoxy-7-nitrofluorene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-7-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield 2-methoxy-7-aminofluorene.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc dust in the presence of acetic acid or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-Methoxy-7-aminofluorene.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-7-nitrofluorene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Methoxy-7-nitrofluorene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including mutagenesis and cytotoxicity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyfluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitrofluorene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-3-nitrofluorene: Similar structure but different position of the nitro group, leading to different chemical and biological properties.
Uniqueness
2-Methoxy-7-nitrofluorene is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
54961-21-6 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-methoxy-7-nitro-9H-fluorene |
InChI |
InChI=1S/C14H11NO3/c1-18-12-3-5-14-10(8-12)6-9-7-11(15(16)17)2-4-13(9)14/h2-5,7-8H,6H2,1H3 |
Clave InChI |
XBTYFXIQZXIKCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


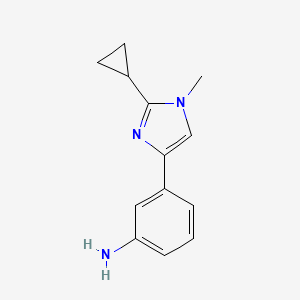

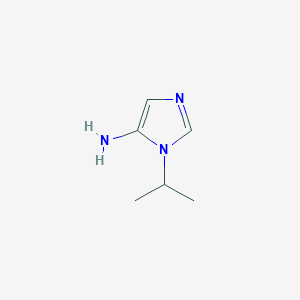
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)

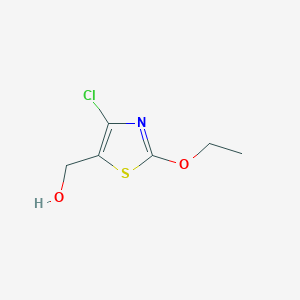
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
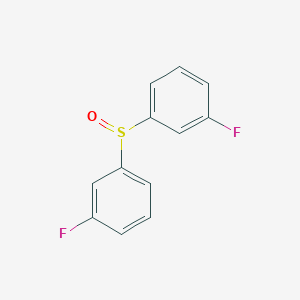
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
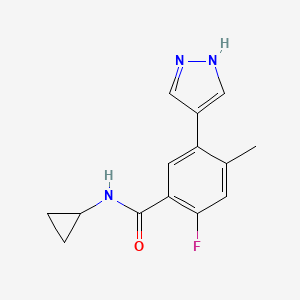
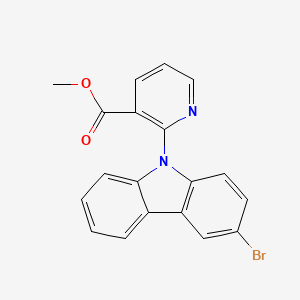
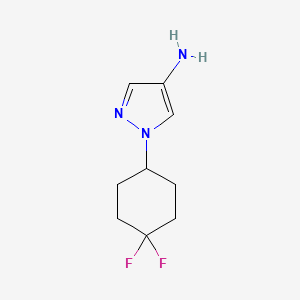
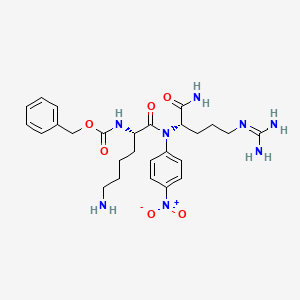
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
